Absolute Stereochemistry Enables the (2R,4S)‑Configured Core of a Histamine H3 Antagonist – Comparison with the (2S,4R) Diastereomer
The histamine H3 antagonist 1-[2-(4-cyclobutyl-[1,4]diazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanone requires a (2R,4S)-4-hydroxyproline core. Accessing this core from natural (2S,4R)-trans-4-hydroxy-L-proline (cost <$2/g) demands inversion of both stereogenic centers through a La Rosa lactone intermediate followed by a late-stage Mitsunobu reaction. The reported process delivers the target in four steps on 100 g scale with a cost-of-goods advantage over alternative routes. Using the (2S,4R) or (2S,4S) isomer would yield the enantiomeric or diastereomeric pyrrolidine, which are inactive at the H3 receptor [1].
| Evidence Dimension | Stereochemical configuration required for histamine H3 antagonist activity |
|---|---|
| Target Compound Data | (2R,4S)-4-hydroxyproline core; double inversion from (2S,4R)-hydroxyproline |
| Comparator Or Baseline | (2S,4R)-trans-4-hydroxy-L-proline (natural, <$2/g) – opposite enantiomer of the required core |
| Quantified Difference | The (2R,4S) configuration is the enantiomer of the cheap natural isomer; a double inversion is mandatory to obtain it, and the (2S,4R) isomer cannot substitute because it would invert the spatial orientation of the pyrrolidine ring and abolish H3 receptor binding (inactive compound). |
| Conditions | 100 g scale synthesis; histamine H3 receptor antagonist pharmacology (in vitro binding and functional assays cited in the original med-chem campaign) |
Why This Matters
Procuring the pre‑formed (2R,4S) building block eliminates the need for a two‑step epimerization sequence that consumes ≥2 synthetic steps and adds significant cost and time to a medicinal chemistry or process chemistry campaign.
- [1] Pippel, D. J.; Young, L. K.; Letavic, M. A.; Ly, K. S.; Naderi, B.; Soyode-Johnson, A.; Stocking, E. M.; Carruthers, N. I.; Mani, N. S. Synthesis of a Histamine H3 Receptor Antagonist—Manipulation of Hydroxyproline Stereochemistry, Desymmetrization of Homopiperazine, and Nonextractive Sodium Triacetoxyborohydride Reaction Workup. J. Org. Chem. 2010, 75 (13), 4463–4471. DOI: 10.1021/jo100629z. View Source
